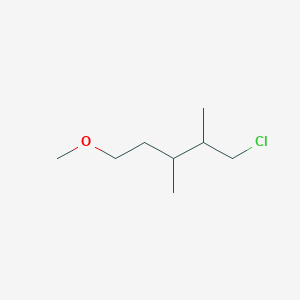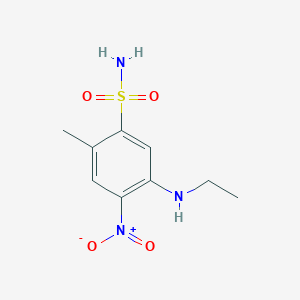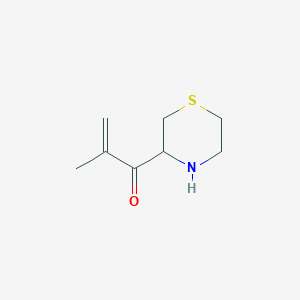
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a carbon-carbon double bond conjugated with a carbonyl group. This compound features a thiomorpholine ring, which is a six-membered ring containing both sulfur and nitrogen atoms. The presence of these heteroatoms imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one typically involves the reaction of thiomorpholine with an appropriate α,β-unsaturated carbonyl compound. One common method is the Michael addition, where thiomorpholine acts as a nucleophile and adds to the β-position of the enone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is often heated to facilitate the addition.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of catalysts and solvents that can be easily recycled also contributes to the efficiency and sustainability of the industrial process.
化学反応の分析
Types of Reactions
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The enone moiety can undergo nucleophilic addition reactions, where nucleophiles such as amines or thiols add to the β-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for the reduction of the carbonyl group.
Substitution: Nucleophilic addition reactions often require a base such as triethylamine to deprotonate the nucleophile and facilitate the addition.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various β-substituted enones, depending on the nucleophile used.
科学的研究の応用
2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a useful probe in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways. Research is ongoing to explore its efficacy in treating various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The thiomorpholine ring can form hydrogen bonds and other non-covalent interactions with amino acid residues in the active sites of enzymes, thereby modulating their activity. The enone moiety can also participate in Michael addition reactions with nucleophilic residues, leading to covalent modification of the target protein.
類似化合物との比較
Similar Compounds
2-Methyl-1-(morpholin-3-yl)prop-2-en-1-one: Similar structure but contains an oxygen atom instead of sulfur.
2-Methyl-1-(piperidin-3-yl)prop-2-en-1-one: Contains a nitrogen atom in a six-membered ring without sulfur.
2-Methyl-1-(pyrrolidin-3-yl)prop-2-en-1-one: Contains a five-membered ring with nitrogen.
Uniqueness
The presence of the sulfur atom in the thiomorpholine ring of 2-Methyl-1-(thiomorpholin-3-yl)prop-2-en-1-one imparts unique chemical reactivity and biological activity compared to its oxygen and nitrogen analogs. This makes it a valuable compound for specific applications where sulfur’s properties are advantageous.
特性
分子式 |
C8H13NOS |
|---|---|
分子量 |
171.26 g/mol |
IUPAC名 |
2-methyl-1-thiomorpholin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C8H13NOS/c1-6(2)8(10)7-5-11-4-3-9-7/h7,9H,1,3-5H2,2H3 |
InChIキー |
DRZTWFFZYMEQDF-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)C1CSCCN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[(5-Bromo-4-methylpentyl)oxy]methyl}benzene](/img/structure/B13178282.png)
![6-Bromo-2,3-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B13178287.png)
![3-(Chloromethyl)-3-(propan-2-YL)bicyclo[3.1.0]hexane](/img/structure/B13178289.png)
![1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B13178294.png)
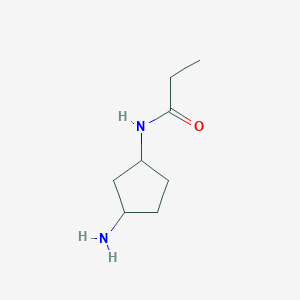
![2-[3-(Aminomethyl)oxan-3-YL]propan-2-OL](/img/structure/B13178311.png)
![(1R)-1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-ol](/img/structure/B13178316.png)

![6-Phenyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13178326.png)
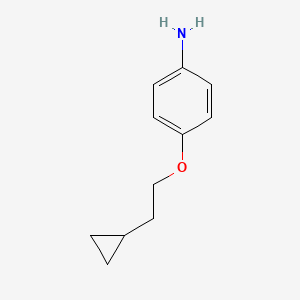

![1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine](/img/structure/B13178361.png)
